molecular formula C30H25N7O6S2 B2389002 N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 393586-17-9

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No. B2389002
CAS RN: 393586-17-9
M. Wt: 643.69
InChI Key: BBQMDLZUNSLQPG-UHFFFAOYSA-N
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Description

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C30H25N7O6S2 and its molecular weight is 643.69. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues

This review emphasizes the significance of furan and thiophene as structural units in drug design, particularly in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The discussion includes various compounds containing these heteroaromatic rings, highlighting their impact on antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The review showcases the structural modifications aimed at optimizing activity and selectivity, providing a foundation for understanding the potential research applications of compounds incorporating furanyl or thienyl groups (Ostrowski, 2022).

Imidazole Derivatives and Their Antitumor Activity

This review covers bis(2-chloroethyl)amino derivatives of imidazole, highlighting structures with antitumor properties and discussing the synthesis of compounds with diverse biological activities. The relevance to the search for new antitumor drugs underlines the potential applications of complex molecules that share structural features with imidazole derivatives (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes

This review details the importance of understanding the selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms, crucial in predicting drug-drug interactions (DDIs). By examining the selectivity of inhibitors, insights into the metabolic pathways that might be influenced by compounds similar to the one can be gained, highlighting potential research applications in the development of safer pharmaceuticals (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Antitubercular Activity of Isonicotinoylhydrazinecarboxamide and Derivatives

This review focuses on the antitubercular activity of various isonicotinoylhydrazinecarboxamide derivatives against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. It showcases the significance of structural modification in enhancing antimycobacterial efficacy, providing a basis for the potential applications of structurally complex molecules in tuberculosis research (Asif, 2014).

properties

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N7O6S2/c1-42-22-12-6-19(7-13-22)24-16-23(26-5-3-15-44-26)34-36(24)28(38)18-45-30-33-32-27(17-31-29(39)25-4-2-14-43-25)35(30)20-8-10-21(11-9-20)37(40)41/h2-15,24H,16-18H2,1H3,(H,31,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQMDLZUNSLQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CO5)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N7O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

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